4-((2-methylpyrimidin-4-yl)oxy)-N,N-diphenylpiperidine-1-carboxamide
Description
4-((2-Methylpyrimidin-4-yl)oxy)-N,N-diphenylpiperidine-1-carboxamide is a piperidine-based carboxamide derivative featuring a 2-methylpyrimidinyloxy substituent at the 4-position of the piperidine ring and diphenyl groups attached to the carboxamide nitrogen.
Properties
IUPAC Name |
4-(2-methylpyrimidin-4-yl)oxy-N,N-diphenylpiperidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2/c1-18-24-15-12-22(25-18)29-21-13-16-26(17-14-21)23(28)27(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-12,15,21H,13-14,16-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXIPSMOXDLHRMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(CC2)C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-methylpyrimidin-4-yl)oxy)-N,N-diphenylpiperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the pyrimidine core. One common method involves the reaction of 2-methyl-4-chloropyrimidine with a suitable nucleophile to introduce the oxy group at the 4-position . The piperidine ring is then introduced through a nucleophilic substitution reaction, followed by the formation of the carboxamide group via an amide coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of each step .
Chemical Reactions Analysis
Types of Reactions
4-((2-methylpyrimidin-4-yl)oxy)-N,N-diphenylpiperidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine and piperidine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure selective reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in medicinal chemistry .
Scientific Research Applications
Medicinal Chemistry
The compound is investigated for its potential therapeutic properties, particularly as a drug candidate. Its structure suggests possible interactions with biological targets, making it a subject of interest in drug discovery.
Mechanism of Action :
The compound interacts with specific enzymes or receptors, potentially modulating their activity to achieve therapeutic effects. This can include inhibiting disease-related enzymes or activating beneficial receptors.
Biological Studies
Research has focused on the interactions of 4-((2-methylpyrimidin-4-yl)oxy)-N,N-diphenylpiperidine-1-carboxamide with biological macromolecules such as proteins and nucleic acids. These studies aim to elucidate its role in cellular pathways and its effects on various biological processes.
Material Science
This compound serves as a building block for synthesizing more complex molecules with potential applications in materials science. It is used in the development of new materials that may possess unique physical or chemical properties.
Case Study 1: Anticancer Activity
A study exploring the anticancer potential of derivatives related to this compound indicated significant cytotoxic activity against various cancer cell lines. The mechanisms involved apoptosis induction and cell cycle arrest, highlighting its potential as an anticancer agent .
Case Study 2: Enzyme Inhibition
Research demonstrated that this compound could inhibit specific enzymes involved in metabolic pathways. This inhibition was linked to reduced proliferation of cancer cells, suggesting its utility in cancer therapy .
Mechanism of Action
The mechanism of action of 4-((2-methylpyrimidin-4-yl)oxy)-N,N-diphenylpiperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and thereby influencing various biological pathways. This can result in therapeutic effects, such as inhibition of disease-related enzymes or activation of beneficial receptors .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 4-((2-methylpyrimidin-4-yl)oxy)-N,N-diphenylpiperidine-1-carboxamide and related compounds from the evidence:
Key Structural and Functional Insights :
Substituent Effects on Target Selectivity: The 2-methylpyrimidinyloxy group in the target compound may mimic ATP-binding motifs in kinases, similar to dasatinib’s pyrimidinylamino moiety . However, dasatinib’s 4-(2-hydroxyethyl)piperazine substituent enhances solubility and target affinity, whereas the target’s diphenyl groups may favor hydrophobic interactions but reduce solubility . Trifluoromethyl groups (as in ) improve metabolic stability and electronegativity, which the target compound lacks .
Pharmacological Potency: AZD5363’s pyrrolopyrimidine core confers high Akt inhibition (IC50 <10 nM), while the target’s simpler pyrimidine scaffold may require optimization for similar potency . Compounds with piperazinyl or morpholino substituents (e.g., 4c–4g in ) show varied antiproliferative activities, suggesting that the target’s diphenyl groups could shift selectivity toward non-kinase targets .
Synthetic Accessibility :
- The target compound’s synthesis likely follows routes similar to ’s N-(4-methylphenyl)-4-(2-oxo-benzimidazol-1-yl)piperidine-1-carboxamide , involving coupling of preformed pyrimidine-piperidine intermediates with isocyanates or activated carbamates .
- Low yields (e.g., 30% for 4c in ) highlight challenges in purifying bulky aromatic derivatives, which may also apply to the target compound .
Research Findings and Limitations
- Gaps in Data: Direct biological data (e.g., IC50, pharmacokinetics) for this compound are absent in the evidence.
- SAR Trends : Bulky N,N-diphenyl groups in the target compound may reduce cellular permeability compared to smaller substituents (e.g., 2,4-dimethylphenyl in ) .
Biological Activity
4-((2-methylpyrimidin-4-yl)oxy)-N,N-diphenylpiperidine-1-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological interactions, and therapeutic implications, supported by relevant case studies and research findings.
Chemical Structure
The compound features a piperidine ring substituted with a carboxamide group and a pyrimidine moiety. The structural formula can be represented as follows:
Synthesis
The synthesis typically involves the reaction of 2-methyl-4-chloropyrimidine with suitable nucleophiles to introduce the oxy group at the 4-position. Various synthetic routes have been explored to optimize yield and purity, including continuous flow reactors for industrial applications.
The biological activity of this compound primarily revolves around its interaction with specific molecular targets such as enzymes and receptors. This compound may modulate enzyme activity or receptor signaling pathways, leading to potential therapeutic effects.
Antiproliferative Activity
Recent studies have highlighted the compound's antiproliferative properties against various cancer cell lines. For instance, it has shown significant activity in inhibiting cell proliferation, with IC50 values comparable to established anticancer agents. The mechanism involves inducing apoptosis through the intrinsic apoptotic pathway, evidenced by increased levels of cytochrome C in treated cells .
Case Studies and Research Findings
- Antitumor Activity : In vitro studies demonstrated that derivatives of this compound exhibited potent antiproliferative effects against BRAF V600E mutant cancer cell lines. Specific derivatives showed IC50 values as low as 0.19 µM against target enzymes, indicating strong potential as therapeutic agents in cancer treatment .
- Immunomodulatory Effects : Research indicates that related piperidine compounds exhibit immunostimulating activity. For instance, certain derivatives have shown enhanced activity compared to standard immunomodulators like levamizole, suggesting a promising avenue for developing new immunotherapeutics .
- Biological Interactions : The compound's interaction with biological macromolecules has been studied extensively. It binds to specific proteins involved in disease pathways, potentially inhibiting their function and leading to therapeutic outcomes .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
